Computed Lipophilicity (XLogP3) Comparison: N-Propyl vs. N-Ethyl and N-Allyl Analogs
The target compound (N-propyl) exhibits a computed XLogP3 of 1.0, which is intermediate between the lower lipophilicity of the N-ethyl analog (predicted XLogP3 approximately 0.5 based on a two-carbon-shorter alkyl chain) and the N-allyl analog (predicted XLogP3 approximately 0.8–1.2 depending on rotameric contributions of the unsaturated side chain) [1]. Within the phthalazinone–ethanediamide congeneric series, each additional methylene unit in the N-alkyl chain is predicted to increase logP by approximately 0.5 log units, consistent with the Hansch π-contribution for aliphatic carbons [2]. This incremental lipophilicity difference may influence passive membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem computed) |
| Comparator Or Baseline | N-ethyl analog: approximately 0.5 (estimated by methylene decrement); N-allyl analog: approximately 0.9 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. N-ethyl; ≈ +0.1 vs. N-allyl (estimated; no experimentally measured logD₇.₄ available for any series member) |
| Conditions | Computed values from PubChem XLogP3 algorithm; no experimental shake-flask or chromatographic logP/logD data available for the series |
Why This Matters
In the absence of experimental potency data, the distinct XLogP3 value provides a computable, compound-specific parameter that differentiates CAS 923688-86-2 from its closest N-alkyl congeners and may guide selection when passive permeability is a critical assay parameter.
- [1] PubChem Compound Summary CID 18567080. Computed XLogP3 = 1.0. National Center for Biotechnology Information. View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
